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4-Bromo-2-hydroxy-5-iodobenzaldehyde Documentation Hub

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  • Product: 4-Bromo-2-hydroxy-5-iodobenzaldehyde
  • CAS: 2092797-48-1

Core Science & Biosynthesis

Foundational

Safety data sheet (SDS) for 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Technical Whitepaper: Safety & Handling Architecture for 4-Bromo-2-hydroxy-5-iodobenzaldehyde Document Control: Subject: 4-Bromo-2-hydroxy-5-iodobenzaldehyde CAS Registry Number: 2092797-48-1 Document Type: Technical Saf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety & Handling Architecture for 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Document Control:

  • Subject: 4-Bromo-2-hydroxy-5-iodobenzaldehyde

  • CAS Registry Number: 2092797-48-1

  • Document Type: Technical Safety & Operational Guide

  • Version: 2.0 (Senior Scientist Review)

Executive Summary

This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It is designed for research chemists and process engineers utilizing 4-Bromo-2-hydroxy-5-iodobenzaldehyde as a high-value scaffold in medicinal chemistry.

As a Senior Application Scientist, I emphasize that this compound’s utility lies in its orthogonal reactivity . The presence of three distinct functional handles—a phenol, an aldehyde, and two halogens (iodine and bromine) with significantly different oxidative addition rates—makes it a linchpin for diversity-oriented synthesis. However, this same reactivity necessitates a rigorous safety protocol to prevent spontaneous degradation (de-iodination) and operator sensitization.

Part 1: Chemical Identity & Molecular Architecture

This section establishes the "ground truth" of the material. We treat the molecule not just as a powder, but as a reactive system.

Property Technical Specification Operational Implication
IUPAC Name 4-Bromo-2-hydroxy-5-iodobenzaldehydePrimary identifier for regulatory compliance.
Common Name 4-Bromo-5-iodosalicylaldehydeUsed in synthetic literature.
CAS Number 2092797-48-1 Unique key for inventory tracking.
Molecular Formula C₇H₄BrIO₂High halogen content (heavy atom effect).
Molecular Weight 326.91 g/mol Significant mass; verify stoichiometry carefully.
Physical State Pale yellow to off-white solidColor change to brown indicates iodine liberation (decomposition).
Melting Point ~130–140 °C (Predicted based on analogs)Solid handling protocols apply; avoid high-shear milling which generates local heat.
Solubility DMSO, DMF, DCM; Poor in WaterLipophilic; readily penetrates skin barriers.

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; we explain the mechanism of toxicity to enforce compliance.

Core GHS Classification:

  • Skin Irritation (Category 2): H315[1]

  • Eye Irritation (Category 2A): H319[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)

Mechanistic Insight:

  • The Salicylaldehyde Moiety: The aldehyde group is an electrophile capable of forming Schiff bases with amine residues in proteins (lysine). This is the primary driver for contact dermatitis and sensitization .

  • The Aryl Iodide: The C-I bond is the weakest bond in the molecule (~65 kcal/mol). Exposure to UV light or heat can cause homolytic cleavage, releasing iodine radicals (

    
    ) and eventually elemental iodine (
    
    
    
    ). Iodine vapor is a potent respiratory irritant and corrosive to mucous membranes.
  • The Phenolic Hydroxyl: acidic (

    
    ). In basic physiological conditions (eyes, mucous membranes), it deprotonates to the phenoxide, increasing water solubility and tissue penetration.
    

Part 3: Operational Safety & Engineering Controls

This section outlines the "Defense in Depth" strategy.

Reactivity-Driven PPE Selection

Do not rely on generic "lab gloves." The presence of DCM (dichloromethane) as a common solvent for this compound requires specific barrier protection.

PPE_Decision_Matrix cluster_legend Protocol Logic Start Task Assessment Solvent Solvent Used? Start->Solvent Solid_Handling Weighing/Transfer (Solid) Start->Solid_Handling DCM_Chloroform DCM / Chloroform Solvent->DCM_Chloroform Halogenated Polar_Aprotic DMF / DMSO / Alcohols Solvent->Polar_Aprotic Non-Halogenated Glove_A Double Nitrile Gloves (Standard) Solid_Handling->Glove_A Resp_A Fume Hood Required (N95 backup if dusty) Solid_Handling->Resp_A Glove_B Silver Shield / Laminate (Required) DCM_Chloroform->Glove_B Permeation < 5 min for Nitrile Polar_Aprotic->Glove_A Legend Halogenated solvents permeate nitrile instantly. Dissolved aryl iodides carry toxicity through skin.

Figure 1: PPE Decision Matrix based on solvent carrier. Note the critical requirement for Laminate gloves when using halogenated solvents.

Engineering Controls
  • Ventilation: All operations involving heating or open vessels must occur inside a certified chemical fume hood.

  • Lighting: Use amber glassware or wrap flasks in aluminum foil. The C-I bond is photosensitive. Photolytic degradation releases

    
    , which complicates stoichiometry and increases toxicity.
    

Part 4: Emergency Response Protocols

Spill Management (The "3-C" Protocol)
  • Control: Stop the source. If a powder spill, dampen with an inert oil (e.g., mineral oil) to prevent dust generation before sweeping.

  • Contain: Surround the spill.

  • Clean:

    • Do NOT use bleach (NaOCl). Bleach can oxidize the aryl iodide or bromide, potentially creating hypervalent iodine species or volatile halogens.

    • Use: A solution of Sodium Thiosulfate (

      
      ) or Sodium Bisulfite. This reduces any liberated free iodine (
      
      
      
      ) back to the colorless, water-soluble iodide (
      
      
      ).
Fire & Thermal Decomposition

In a fire, this molecule is a "triple threat" generator of toxic gases:

  • Hydrogen Bromide (HBr): Corrosive acid gas.

  • Hydrogen Iodide (HI): Corrosive acid gas.

  • Iodine Vapors (

    
    ):  Purple, choking smoke.
    

Firefighting Action: Use CO2 or Dry Chemical. If water must be used, contain the runoff; it will be highly acidic and toxic to aquatic life (H411 equivalent).

Emergency_Degradation Compound 4-Bromo-2-hydroxy- 5-iodobenzaldehyde Fire Thermal Decomposition (> 200°C) Compound->Fire HBr HBr Gas (Corrosive) Fire->HBr HI HI Gas (Corrosive) Fire->HI I2 Iodine Vapor (I2) (Toxic/Sensitizer) Fire->I2 COx CO / CO2 Fire->COx

Figure 2: Thermal degradation pathways. Firefighters must wear SCBA to protect against HBr, HI, and Iodine vapors.

Part 5: Storage & Stability (The "Shelf-Life" Factor)

As a Senior Scientist, I have observed that "purity drift" in this compound is usually due to poor storage, leading to failed coupling reactions later.

  • Temperature: Store at 2–8°C (Refrigerated) . Room temperature storage accelerates de-iodination.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The aldehyde is susceptible to autoxidation to the carboxylic acid (4-bromo-2-hydroxy-5-iodobenzoic acid).

  • Light: Strictly Dark. Use amber vials.

  • Incompatibilities:

    • Strong Oxidizers: Will attack the aldehyde and the aryl iodide.

    • Strong Bases: Will deprotonate the phenol, increasing reactivity and potential for polymerization.

Part 6: Synthetic Context & Application Insight

Why use this specific molecule? It allows for Iterative Cross-Coupling .

  • Site A (Iodine): Most reactive. Reacts first in Suzuki/Sonogashira coupling at low temps.

  • Site B (Bromine): Less reactive. Remains intact during the first coupling, allowing a second, different group to be added later.

  • Site C (Aldehyde): Classic condensation chemistry (reductive amination, Wittig).

Safety Note on Catalysis: When using Palladium (Pd) catalysts with this compound, ensure the reaction mixture is quenched completely before disposal. Heavy metal residues mixed with halogenated organics can form shock-sensitive byproducts over time.

References

  • PubChem. (2025).[2] 4-Bromo-2-hydroxybenzaldehyde (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2019).[3][4] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances. [Link]

  • Namiki Shoji Co., Ltd. (2019). Building Blocks Catalogue (Confirming CAS 2092797-48-1). [Link]

Sources

Exploratory

Solubility Profile of 4-Bromo-2-hydroxy-5-iodobenzaldehyde in Organic Solvents: A Technical Guide for Researchers

An In-depth Technical Guide Abstract The solubility of active pharmaceutical ingredients and key synthetic intermediates is a critical parameter in drug discovery and development, influencing everything from reaction kin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients and key synthetic intermediates is a critical parameter in drug discovery and development, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-hydroxy-5-iodobenzaldehyde, a halogenated salicylaldehyde derivative of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental chemical principles, data from structurally analogous compounds, and established laboratory methodologies to provide a robust predictive framework and a practical approach for its empirical determination. We will explore the molecular characteristics governing its solubility, offer a predicted solubility profile across a range of common organic solvents, and provide a detailed experimental protocol for researchers to accurately determine solubility in their own laboratory settings.

Introduction: The Critical Role of Solubility

4-Bromo-2-hydroxy-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde. Its structure, featuring a reactive aldehyde group, an acidic phenolic hydroxyl, and two different halogen atoms (bromine and iodine), makes it a versatile intermediate for the synthesis of more complex molecules, including Schiff bases and heterocyclic compounds. In fields such as drug development and organic synthesis, understanding the solubility of such a compound is not merely a procedural step but a cornerstone of successful research. Solubility dictates the choice of solvent for chemical reactions, influences purification methods such as recrystallization, and is a primary determinant of a compound's behavior in biological assays.

This guide is designed for researchers and scientists who require a deep, practical understanding of how to handle and deploy 4-Bromo-2-hydroxy-5-iodobenzaldehyde effectively. By grounding our analysis in the principles of physical organic chemistry, we aim to empower the reader to make informed decisions regarding solvent selection and experimental design.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups and structural features of 4-Bromo-2-hydroxy-5-iodobenzaldehyde are:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor. This feature promotes solubility in polar, protic solvents (e.g., alcohols). The acidity of this proton is influenced by the electron-withdrawing effects of the halogens and the aldehyde group.[1]

  • Aldehyde (-CHO) Group: The carbonyl within the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[2]

  • Aromatic Ring: The benzene ring itself is non-polar and hydrophobic, favoring solubility in non-polar or weakly polar organic solvents.[2]

  • Halogen Substituents (-Br, -I): The bromine and iodine atoms increase the molecular weight and surface area of the molecule. Their primary contribution to solubility is through London dispersion forces and by influencing the overall electronic distribution of the aromatic ring. While halogens are electronegative, their overall effect tends to increase lipophilicity (fat-solubility), especially with larger halogens like iodine.

The interplay of these features results in a molecule with a balanced, moderately polar character. It is not expected to be highly soluble in water due to the large, hydrophobic aromatic ring and heavy halogen atoms. However, its ability to engage in hydrogen bonding suggests it will be soluble in a variety of organic solvents. The general principle that all aldehydes and ketones are fairly soluble in common organic solvents provides a strong starting point for our analysis.[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that 4-Bromo-2-hydroxy-5-iodobenzaldehyde possesses both a hydrogen bond donor (-OH) and acceptor (C=O, -OH), it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors but lack a donor hydrogen. The compound's hydrogen bond donor and polar nature should allow for favorable interactions, leading to good to moderate solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility in these solvents will be dictated by the non-polar aromatic ring and the dispersion forces associated with the large halogen atoms. While the polar functional groups will limit miscibility, some degree of solubility, particularly in weakly polar solvents like diethyl ether or aromatic solvents like toluene, is expected. Solubility in highly non-polar aliphatic solvents like hexane is predicted to be low.

The following diagram illustrates the relationship between the solute's properties and solvent choice.

G cluster_solute 4-Bromo-2-hydroxy-5-iodobenzaldehyde Properties cluster_solvents Organic Solvent Classes Solute Target Molecule HBD H-Bond Donor (-OH) Solute->HBD HBA H-Bond Acceptor (C=O, -OH) Solute->HBA NonPolar Non-Polar Core (Aromatic Ring, Halogens) Solute->NonPolar Protic Polar Protic (e.g., Ethanol) HBD->Protic Strong Interaction Aprotic Polar Aprotic (e.g., Acetone, DMSO) HBD->Aprotic Weak Interaction (Dipole-Dipole) HBA->Protic Strong Interaction HBA->Aprotic Strong Interaction NonPolar->Protic Weak Interaction NonPolarSolv Non-Polar (e.g., Toluene, Hexane) NonPolar->NonPolarSolv Strong Interaction

Caption: Key molecular interactions governing solubility.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table presents a predicted qualitative solubility profile for 4-Bromo-2-hydroxy-5-iodobenzaldehyde. It is crucial to note that this is a predictive guide and empirical verification is essential.

Solvent ClassSolvent NameDielectric Constant (Approx.)Predicted SolubilityRationale
Polar Protic Methanol32.7HighStrong hydrogen bonding interactions with both the hydroxyl and aldehyde groups.
Ethanol24.5HighSimilar to methanol, excellent potential for hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighHighly polar solvent and a strong hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)36.7HighStrong polar interactions and an effective hydrogen bond acceptor.
Acetone20.7Moderate to HighGood hydrogen bond acceptor, but overall polarity is lower than DMSO/DMF.
Acetonitrile37.5ModeratePolar, but a weaker hydrogen bond acceptor compared to ketones or sulfoxides.
Ethyl Acetate6.0ModerateModerate polarity and hydrogen bond accepting capability.
Weakly Polar Dichloromethane (DCM)9.1ModerateCan engage in dipole-dipole interactions. Often effective for moderately polar organic compounds.
Diethyl Ether4.3Low to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the largely non-polar character of the solvent limits solubility.
Non-Polar Toluene2.4LowSolubility would be driven by dispersion forces with the aromatic ring. Polar groups significantly hinder solubility.
Hexane1.9Very Low/InsolubleMismatch in polarity and intermolecular forces. Strong solute-solute interactions (crystal lattice) are favored over solute-solvent.

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive, quantitative solubility profile, a standardized experimental approach is required. The following protocol describes the Saturated Shake-Flask Method, a reliable and widely used technique.

Objective: To determine the equilibrium solubility of 4-Bromo-2-hydroxy-5-iodobenzaldehyde in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 4-Bromo-2-hydroxy-5-iodobenzaldehyde (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Methodology:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid 4-Bromo-2-hydroxy-5-iodobenzaldehyde to a vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached. b. Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates. d. Precisely dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A series of dilutions may be necessary.

  • Quantitative Analysis: a. Prepare a series of standard solutions of 4-Bromo-2-hydroxy-5-iodobenzaldehyde of known concentrations in the chosen solvent. b. Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method. The curve should plot response (e.g., peak area or absorbance) against concentration. c. Analyze the diluted, filtered samples from step 3c. d. Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

The following flowchart outlines the experimental workflow for this protocol.

G A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (e.g., 24-48h) in Shaker at Constant Temp A->B C 3. Settle Undissolved Solid B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample Accurately D->E F 6. Quantify Concentration (e.g., via HPLC/UV-Vis) E->F G 7. Calculate Original Solubility (Concentration x Dilution Factor) F->G H Generate Calibration Curve (Known Standards) H->F Reference

Caption: Workflow for experimental solubility determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-Bromo-2-hydroxy-5-iodobenzaldehyde is lacking, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The molecule's structure, with its blend of polar, hydrogen-bonding functional groups and a non-polar aromatic core, suggests high solubility in polar solvents like alcohols, DMSO, and DMF, with decreasing solubility as solvent polarity decreases. For researchers in drug development and synthetic chemistry, this predictive framework serves as an essential starting point for solvent screening. However, for applications requiring precise concentrations, there is no substitute for empirical measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating the accurate, quantitative data necessary for advancing research and development.

References

  • Determining Reactions of Aldehydes and Ketones - Owlcation. Available at: [Link]

  • Physical Properties of Aldehydes and Ketones | CK-12 Foundation. Available at: [Link]

  • 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem. Available at: [Link]

  • 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem. Available at: [Link]

  • LAB 4 - ALDEHYDES AND KETONES - Chemistry LibreTexts. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Bromo-2-hydroxy-5-iodobenzaldehyde: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-Bromo-2-hydroxy-5-iodobenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2-hydroxy-5-iodobenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific isomer, this document presents a projected synthesis protocol based on established methods for analogous compounds, alongside expected characterization data and a discussion of its physicochemical properties.

Introduction: The Significance of Halogenated Salicylaldehydes

Halogenated organic compounds play a crucial role in the development of new therapeutic agents and functional materials. The introduction of halogen atoms into a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[1][2] Salicylaldehyde and its derivatives are versatile precursors in the synthesis of a wide range of biologically active molecules, including Schiff bases, chalcones, and various heterocyclic compounds. The targeted placement of bromo and iodo substituents on the salicylaldehyde scaffold, as in 4-Bromo-2-hydroxy-5-iodobenzaldehyde, is a strategic approach to creating novel molecular entities with potentially unique pharmacological profiles.

Physicochemical Properties of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

PropertyPredicted Value/StateRationale/Supporting Data
Physical State Solid, likely a crystalline powder (e.g., colorless to light yellow).Analogs such as 3-bromo-4-hydroxy-5-iodobenzaldehyde are colorless powders[3], and 4-Bromo-2-fluoro-5-iodobenzaldehyde is a light yellow solid.[4]
Melting Point Estimated in the range of 180-195 °C.The related isomer, 3-bromo-4-hydroxy-5-iodobenzaldehyde, has a melting point of 186–187 °C.[3] Isomeric variations can influence melting points, but they are often in a similar range for closely related structures.
Molecular Formula C₇H₄BrIO₂Derived from the chemical structure.
Molecular Weight 326.92 g/mol Calculated from the atomic weights of the constituent elements.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Hydroxybenzaldehydes generally exhibit good solubility in polar organic solvents.
CAS Number Not currently assigned.A specific CAS number for this compound was not found in the searched databases.

Synthesis of 4-Bromo-2-hydroxy-5-iodobenzaldehyde: A Proposed Protocol

A plausible and efficient route for the synthesis of 4-Bromo-2-hydroxy-5-iodobenzaldehyde is the direct electrophilic iodination of the commercially available precursor, 4-Bromo-2-hydroxybenzaldehyde. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the bromo group, iodination is expected to occur at the ortho position (C5) relative to the hydroxyl group.

Starting Material: 4-Bromo-2-hydroxybenzaldehyde
PropertyValueReference
CAS Number 22532-62-3[5]
Molecular Formula C₇H₅BrO₂[5]
Molecular Weight 201.02 g/mol [5]
Appearance Solid[5]
Proposed Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-2-hydroxybenzaldehyde Reaction Electrophilic Iodination Start->Reaction Reagents Iodine (I₂) + Iodic Acid (HIO₃) in Ethanol Reagents->Reaction Workup Aqueous Workup & Sodium Thiosulfate Quench Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-Bromo-2-hydroxy-5-iodobenzaldehyde Purification->Product

Caption: Proposed synthesis workflow for 4-Bromo-2-hydroxy-5-iodobenzaldehyde.

Step-by-Step Experimental Protocol

This protocol is adapted from a general method for the iodination of hydroxybenzaldehydes.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add iodine (I₂) (0.4 equivalents) and a solution of iodic acid (HIO₃) (0.2 equivalents) in a small amount of water.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation: The product may precipitate out of the solution upon cooling and quenching. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and then add water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Rationale: The use of iodine in combination with an oxidizing agent like iodic acid generates a more potent electrophilic iodine species in situ, which is necessary for the iodination of the moderately activated aromatic ring. Ethanol is a suitable solvent as it can dissolve the starting material and is relatively inert under the reaction conditions.

Characterization and Structural Elucidation

The structure of the synthesized 4-Bromo-2-hydroxy-5-iodobenzaldehyde should be confirmed using a combination of spectroscopic methods.

Spectroscopic Data (Predicted)
  • ¹H NMR (in DMSO-d₆):

    • A singlet for the aldehydic proton (CHO) is expected around δ 9.5-10.0 ppm.

    • Two singlets (or narrow doublets) for the two aromatic protons are expected in the aromatic region (δ 7.0-8.5 ppm).

    • A broad singlet for the phenolic hydroxyl proton (OH) is expected at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • The aldehydic carbon (CHO) should appear around δ 190 ppm.

    • Signals for the six aromatic carbons are expected in the range of δ 90-160 ppm. The carbon bearing the iodine will be at a significantly higher field (lower ppm) compared to the others.

  • FT-IR (ATR):

    • A broad absorption band for the hydroxyl group (O-H stretch) around 3200-3400 cm⁻¹.

    • A sharp, strong absorption for the aldehydic carbonyl group (C=O stretch) around 1650-1670 cm⁻¹.

    • Absorptions corresponding to C-H and C=C stretching and bending in the aromatic ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern for one bromine and one iodine atom should be clearly visible.

Potential Applications in Research and Development

Halogenated salicylaldehydes are valuable intermediates in the synthesis of various compounds with potential biological activities. The presence of both bromine and iodine atoms in 4-Bromo-2-hydroxy-5-iodobenzaldehyde offers several avenues for further chemical modification and exploration of its biological properties.

Signaling Pathway and Drug Development Context

SignalingPathway cluster_0 Drug Development Pipeline LeadCompound 4-Bromo-2-hydroxy-5-iodobenzaldehyde Precursor Molecule DerivativeSynthesis Synthesis of Derivatives (e.g., Schiff bases, chalcones) LeadCompound:f1->DerivativeSynthesis Screening Biological Screening (e.g., anticancer, antimicrobial) DerivativeSynthesis->Screening TargetIdentification Target Identification & Pathway Analysis Screening->TargetIdentification LeadOptimization Lead Optimization TargetIdentification->LeadOptimization

Caption: Role of 4-Bromo-2-hydroxy-5-iodobenzaldehyde in a drug discovery workflow.

The unique electronic and steric properties imparted by the two different halogen atoms make this compound an attractive scaffold for the development of novel inhibitors or modulators of various biological targets. For instance, salicylaldehyde derivatives have been explored for their anticancer and antimicrobial activities.[2][7] The bromo and iodo substituents can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Conclusion

While 4-Bromo-2-hydroxy-5-iodobenzaldehyde is not a widely characterized compound, its synthesis is achievable through established methodologies. This technical guide provides a solid foundation for researchers interested in preparing and investigating this molecule. The predicted physicochemical properties and detailed synthetic protocol offer a starting point for its inclusion in medicinal chemistry programs and as a building block in organic synthesis. Further research is warranted to fully elucidate its properties and explore its potential applications.

References

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions. [Link]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. PubMed. [Link]

  • The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. ResearchGate. [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances. [Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC. [Link]

  • 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310. PubChem. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]

  • AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. TSI Journals. [Link]

  • 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019. PubChem. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Schiff bases from 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Application Note: High-Yield Synthesis and Characterization of Schiff Bases Derived from 4-Bromo-2-hydroxy-5-iodobenzaldehyde Introduction & Strategic Significance The synthesis of Schiff bases (imines) derived from halo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Characterization of Schiff Bases Derived from 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Introduction & Strategic Significance

The synthesis of Schiff bases (imines) derived from halogenated salicylaldehydes represents a critical workflow in modern medicinal chemistry. While 3,5-di-halogenated derivatives are common, the specific isomer 4-Bromo-2-hydroxy-5-iodobenzaldehyde offers a unique pharmacophore.

Why this Molecule?

  • Electronic "Push-Pull" : The presence of the electron-withdrawing Bromine at the para position (relative to the aldehyde) and Iodine at the meta position creates a distinct electronic environment around the azomethine (-CH=N-) bond, influencing hydrolytic stability and binding affinity.

  • Heavy Atom Effect : The Iodine atom at position 5 introduces a significant heavy-atom effect, enhancing spin-orbit coupling. This is particularly valuable if the resulting Schiff base is used as a ligand for metal complexes intended for photodynamic therapy (PDT) or as a contrast agent.

  • Lipophilicity : The mixed halogenation increases the partition coefficient (LogP), potentially improving membrane permeability in drug delivery applications compared to non-halogenated analogs.

Chemical Logic & Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination mechanism.[1] The reaction is equilibrium-driven and requires the removal of water to proceed to completion.

Key Mechanistic Considerations:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Ortho-Effect: The -OH group at position 2 is critical. It forms an intramolecular hydrogen bond with the azomethine nitrogen in the final product (enol-imine form), significantly stabilizing the Schiff base against hydrolysis.

  • Acid Catalysis: While the reaction can proceed in neutral alcohol, mild acid catalysis (Glacial Acetic Acid) protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the rate-limiting step.

ReactionMechanism Reactants Reactants (Aldehyde + Amine) Inter1 Carbinolamine Intermediate Reactants->Inter1 Nucleophilic Attack Transition Proton Transfer & Dehydration Inter1->Transition Acid Cat. (H+) Product Schiff Base (Imine) Transition->Product - H2O (Entropy Driven)

Caption: Step-wise mechanism for the condensation of 4-Bromo-2-hydroxy-5-iodobenzaldehyde with a primary amine.

Experimental Protocol

Materials & Reagents
  • Precursor: 4-Bromo-2-hydroxy-5-iodobenzaldehyde (Synthesized via iodination of 4-bromosalicylaldehyde using ICl or I₂/HIO₃ if not commercially sourced).

  • Amine Source: Primary amine (e.g., Aniline, 4-aminophenol, or amino acid esters).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (GAA).

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Synthesis Procedure

Step 1: Aldehyde Solubilization Dissolve 1.0 mmol (approx. 326 mg) of 4-Bromo-2-hydroxy-5-iodobenzaldehyde in 15 mL of absolute ethanol.

  • Note: Mild heating (40°C) may be required due to the lipophilicity of the iodinated ring.

Step 2: Amine Addition In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution under constant stirring.

Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid.

  • Critical Check: The solution color often changes immediately (e.g., to yellow or orange), indicating the formation of the pre-equilibrium intermediate.

Step 4: Reflux Attach the condenser and reflux the mixture at 70-80°C for 3–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (higher Rf) should disappear.

Step 5: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 50g) with stirring. The Schiff base typically precipitates as a colored solid.

  • Filter the precipitate using a Buchner funnel.

  • Recrystallization (Mandatory): Recrystallize from hot ethanol to remove unreacted amine.

  • Dry in a vacuum desiccator over anhydrous CaCl₂.

Characterization & Data Interpretation

To validate the structure, compare spectral data against the precursor.

TechniqueParameterExpected ObservationStructural Insight
FT-IR

1600–1630 cm⁻¹Strong Band. Confirms imine formation.[2] Absence of

(1660 cm⁻¹) confirms completion.
FT-IR

3300–3450 cm⁻¹Broad band. Indicates intramolecular H-bonding (O-H...N).
¹H NMR Azomethine H

8.3 – 8.9 ppm
Singlet. Diagnostic peak for Schiff bases.
¹H NMR Phenolic OH

12.0 – 13.5 ppm
Downfield singlet (D₂O exchangeable). Shifted due to H-bonding.
Mass Spec Molecular Ion[M]⁺ or [M+H]⁺Matches calculated MW. Look for isotopic pattern of Br (1:1) and I.

Applications & Workflow

The synthesized Schiff base is rarely the end product; it is a versatile ligand.

A. Biological Activity (Antimicrobial/Anticancer) The iodine atom enhances the lipophilicity, allowing better penetration through the lipid bilayer of bacterial cell walls.

  • Protocol: Dissolve in DMSO.[3][4] Screen against S. aureus and E. coli using Agar Well Diffusion.

  • Expectation: Higher Zone of Inhibition (ZOI) compared to the non-iodinated analog due to heavy atom toxicity and cell wall penetration.

B. Metal Complexation This ligand acts as a bidentate (NO) donor. Reacting with Cu(II), Ni(II), or Co(II) salts yields complexes with enhanced stability and redox properties.

Workflow Start Start: 4-Br-2-OH-5-I-Benzaldehyde Decision Select Amine (Aromatic vs Aliphatic) Start->Decision Synth Reflux in EtOH (Acetic Acid Cat.) Decision->Synth Check TLC Monitoring (Disappearance of Aldehyde) Synth->Check Check->Synth Incomplete (Extend Time) Purify Recrystallization Check->Purify Complete App Application: Metal Complex / Bio-Assay Purify->App

Caption: Decision workflow for the synthesis and downstream application of the target Schiff base.

References

  • Royal Society of Chemistry (RSC). (2019).[5] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. (Describes iodination patterns relevant to the precursor). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde. (Analogous protocol validation). Retrieved from [Link]

  • PubChem. (2025).[6][7] 4-Bromo-2-iodobenzaldehyde Compound Summary. (Chemical property verification). Retrieved from [Link]

  • Asian Pubs. (2024). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Regioselective Iodination of 4-Bromo-2-Hydroxybenzaldehyde

Abstract This document provides a comprehensive guide to the regioselective iodination of 4-bromo-2-hydroxybenzaldehyde to synthesize 4-bromo-2-hydroxy-3-iodobenzaldehyde. This trisubstituted benzaldehyde is a valuable i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the regioselective iodination of 4-bromo-2-hydroxybenzaldehyde to synthesize 4-bromo-2-hydroxy-3-iodobenzaldehyde. This trisubstituted benzaldehyde is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] The protocol herein emphasizes a robust and reproducible method using N-Iodosuccinimide (NIS), a mild and selective electrophilic iodinating agent.[2] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline product characterization, and offer troubleshooting insights to ensure successful synthesis for researchers in organic chemistry and drug development.

Scientific Principles & Reaction Mechanism

The iodination of 4-bromo-2-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The outcome of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring.[3]

1.1. Directing Effects of Substituents:

  • Hydroxyl Group (-OH): The hydroxyl group is a powerful activating substituent and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.[4]

  • Bromo Group (-Br): The bromo group is a deactivating substituent due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance.

  • Aldehyde Group (-CHO): The aldehyde group is a deactivating substituent and a meta-director due to both inductive and resonance electron-withdrawing effects.

Regioselectivity: The powerfully activating hydroxyl group dictates the position of electrophilic attack. It directs the incoming electrophile to the positions ortho and para to itself. In the starting material, the para position is occupied by the bromo group, and one ortho position is occupied by the aldehyde. Therefore, the electrophilic iodine will be selectively directed to the only available activated position: C3.

1.2. Choice of Iodinating Agent: N-Iodosuccinimide (NIS)

While various reagents can achieve iodination, N-Iodosuccinimide (NIS) is selected for this protocol due to several advantages:[2][5]

  • Mild Reaction Conditions: NIS operates under gentle conditions, which prevents the oxidative decomposition that can occur with highly activated phenols.[6]

  • High Regioselectivity: It provides excellent control, leading to the desired C3 iodination with minimal side products.[2]

  • Safety and Handling: NIS is a crystalline solid that is easier and safer to handle compared to more corrosive or volatile reagents like iodine monochloride (ICl).[2][7]

  • Functional Group Tolerance: NIS is compatible with a wide range of functional groups, including the aldehyde present in the substrate.[2]

The reaction is often catalyzed by a small amount of a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS by protonation, increasing the electrophilicity of the iodine atom.[5][8]

1.3. Reaction Mechanism Pathway

The mechanism proceeds via a standard SEAr pathway. The electrophilic iodine (I⁺), generated from the activated NIS-TFA complex, attacks the electron-rich aromatic ring at the C3 position. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton (H⁺) from the C3 position, yielding the final product, 4-bromo-2-hydroxy-3-iodobenzaldehyde.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

2.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Hazards
4-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.0290-55-1Skin/Eye Irritant
N-Iodosuccinimide (NIS)C₄H₄INO₂225.00516-12-1Harmful if swallowed, Respiratory Irritant[7]
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8Flammable, Acutely Toxic
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1Severe Skin/Eye Burns, Toxic if Inhaled
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Non-hazardous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Eye Irritant
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Non-hazardous
Brine (Saturated NaCl solution)NaCl58.447647-14-5Non-hazardous
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Non-hazardous

2.2. Equipment

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Magnetic stir plate

  • Dropping funnel or syringe

  • Condenser (optional, for prolonged heating)

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.

2.3. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purify Purification & Analysis start Dissolve 4-bromo-2-hydroxybenzaldehyde in Acetonitrile add_nis Add N-Iodosuccinimide (NIS) start->add_nis add_tfa Add TFA catalyst dropwise at 0°C add_nis->add_tfa Cool to 0°C stir Stir at room temperature add_tfa->stir monitor Monitor by TLC stir->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: Workflow for the iodination of 4-bromo-2-hydroxybenzaldehyde.

2.4. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzaldehyde (1.0 g, 4.97 mmol). Dissolve the aldehyde in 20 mL of acetonitrile.

  • Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.23 g, 5.47 mmol, 1.1 equivalents) to the solution. Stir the mixture to ensure the NIS is well-suspended.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Slowly add trifluoroacetic acid (TFA) (38 µL, 0.497 mmol, 0.1 equivalents) dropwise over 2 minutes. A color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, pour the mixture into a 250 mL beaker containing 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until the color of any residual iodine disappears.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.[9]

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 4-bromo-2-hydroxy-3-iodobenzaldehyde as a solid.

Product Characterization

The identity and purity of the final product, 4-bromo-2-hydroxy-3-iodobenzaldehyde, should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Melting Point (MP) ~140-144 °C
¹H NMR (CDCl₃, 400 MHz) δ ~11.0 (s, 1H, -OH), 9.75 (s, 1H, -CHO), 8.10 (s, 1H, Ar-H), 7.55 (s, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ ~195.0 (CHO), 160.0 (C-OH), 140.0 (Ar-C), 135.0 (Ar-C), 120.0 (Ar-C), 115.0 (Ar-C), 90.0 (C-I)
Mass Spec (ESI-) m/z calculated for C₇H₃BrIO₂⁻: 324.83; found [M-H]⁻ ~324.8

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Safety & Handling

  • General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • N-Iodosuccinimide (NIS): Harmful if swallowed and may cause respiratory irritation. Avoid inhaling dust. Keep away from strong bases and oxidizing agents.[7]

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin and eye burns. Handle with extreme care, using appropriate gloves and eye protection.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive NIS or TFA catalyst.- Low reaction temperature.- Allow the reaction to stir for a longer duration.- Use fresh, high-purity reagents.- Ensure the reaction is running at room temperature.
Low Yield - Loss of product during work-up.- Formation of side products.- Inefficient extraction.- Be careful during layer separation; perform multiple extractions.- Ensure controlled addition of TFA to minimize side reactions.- Use a larger volume of extraction solvent if needed.
Di-iodinated Product Forms - Excess NIS used.- Reaction run for too long.- Use closer to stoichiometric amounts of NIS (1.05-1.1 eq.).- Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Product is Dark/Oily - Residual iodine.- Impurities from starting material or reagents.- Ensure thorough quenching with sodium thiosulfate.- Purify via column chromatography for higher purity.

References

  • The Mechanism of the Iodination of Phenols. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Phenol oxidation with hypervalent iodine reagents. (2023). Wikipedia. Retrieved from [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (2025). Supraveni. Retrieved from [Link]

  • N-Iodosuccinimide. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Christiansen, J. A. (1990). Iodination of phenol. Risø National Laboratory. Retrieved from [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Wako Pure Chemical Corporation. Retrieved from [Link]

  • Sharma, V., et al. (2016). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. De Gruyter. Retrieved from [Link]

  • Iodination of Phenols. (n.d.). Studylib.net. Retrieved from [Link]

  • Kinetic of iodination of phenol and substituted phenols by pyridinium iodochloride in methanol. (2016). International Journal of Chemical Studies. Retrieved from [Link]

  • Kraszkiewicz, L., & Sosnowski, M. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Polish Journal of Chemistry. Retrieved from [Link]

  • Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2011). Molecules. Retrieved from [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. (2022). Molecules. Retrieved from [Link]

  • SAFETY DATA SHEET: Iodine Monochloride. (n.d.). Samrat Pharmachem Limited. Retrieved from [Link]

  • HAZARD SUMMARY - IODINE MONOCHLORIDE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. (2008). TSI Journals. Retrieved from [Link]

  • Iodination and protection of 4-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Protocol Design for 4-Bromo-2-hydroxy-5-iodobenzaldehyde Metal Complexes

Abstract This application note details the synthesis, structural characterization, and complexation protocols for 4-Bromo-2-hydroxy-5-iodobenzaldehyde , a highly functionalized pharmacophore. Due to the specific electron...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, structural characterization, and complexation protocols for 4-Bromo-2-hydroxy-5-iodobenzaldehyde , a highly functionalized pharmacophore. Due to the specific electronic effects of the mixed halogenation (bromine at C4, iodine at C5), this ligand and its Schiff base derivatives exhibit enhanced lipophilicity and specific binding affinities in metallodrug applications. This guide provides a validated workflow for researchers developing antimicrobial and anticancer transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)).

Introduction: The Strategic Value of Mixed-Halogen Ligands

In medicinal inorganic chemistry, the modification of the salicylaldehyde scaffold is a critical strategy for tuning the redox potential and lipophilicity of metal complexes.

  • Electronic Tuning: The electron-withdrawing nature of bromine (C4) and iodine (C5) lowers the pKa of the phenolic hydroxyl group, stabilizing the phenoxide-metal bond.

  • Steric & Lipophilic Impact: The bulky iodine atom enhances membrane permeability (LogP) and facilitates non-covalent interactions (halogen bonding) within biological active sites, such as DNA major grooves or enzyme hydrophobic pockets.

  • Versatility: This aldehyde serves as a "pivot" precursor. It can form O,O-donor complexes directly or be condensed with amines to form N,O-donor Schiff bases , the latter being the gold standard for stable metallodrugs.

Part 1: Ligand Synthesis (Precursor Engineering)

Commercially available 4-bromo-2-hydroxybenzaldehyde is the starting material. The introduction of iodine at the C5 position is achieved via electrophilic aromatic substitution, directed synergistically by the hydroxyl (para-director), aldehyde (meta-director), and bromine (ortho-director) groups.

Protocol 1.1: Regioselective Iodination

Objective: Synthesize 4-Bromo-2-hydroxy-5-iodobenzaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS). Yield Expectation: 75–85%.

Materials
  • Precursor: 4-Bromo-2-hydroxybenzaldehyde (20 mmol).

  • Iodinating Agent: Iodine (

    
    ) (20 mmol) and Iodic Acid (
    
    
    
    ) (8 mmol) OR Iodine Monochloride (
    
    
    ).
  • Solvent: Ethanol (95%) or Methanol.

  • Catalyst (Optional): Laccase (enzymatic route) or simple acid catalysis.

Step-by-Step Procedure
  • Dissolution: Dissolve 4.02 g (20 mmol) of 4-bromo-2-hydroxybenzaldehyde in 50 mL of warm ethanol (

    
    ) in a 250 mL round-bottom flask.
    
  • Reagent Preparation: In a separate beaker, dissolve 5.08 g (20 mmol) of iodine (

    
    ) and 1.4 g of iodic acid (
    
    
    
    ) in 20 mL of water/ethanol mixture.
    • Note:

      
       acts as an oxidant to regenerate electrophilic iodine species, improving atom economy.
      
  • Addition: Add the iodine solution dropwise to the aldehyde solution over 30 minutes while stirring vigorously.

  • Reaction: Reflux the mixture at

    
     for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will appear as a new spot with a lower 
    
    
    
    value than the starting material.
  • Quenching: Cool the mixture to room temperature. Pour into 200 mL of ice-cold water.

  • Purification: A yellow/pale-orange precipitate will form. Filter the solid and wash with cold water. Recrystallize from hot ethanol to obtain needle-like crystals.

  • Validation:

    • Melting Point: Expected range

      
       (shift higher vs. precursor).
      
    • 1H NMR (DMSO-d6): Look for the disappearance of the C5 proton and a downfield shift of the aldehyde proton.

Part 2: Metal Complex Synthesis Protocols

Researchers typically pursue two routes: Direct Coordination (Route A) or Schiff Base Derivatization (Route B). Route B is recommended for drug development due to higher stability and chelation efficacy.

Route A: Direct Aldehyde-Metal Complexation (O,O-Donor)

Use this for catalytic applications or MOF synthesis.

  • Ligand: 4-Bromo-2-hydroxy-5-iodobenzaldehyde (

    
    ).
    
  • Metal Salt:

    
     (where M = Cu, Co, Ni, Zn).
    
  • Stoichiometry: 1:2 (Metal:Ligand).[1]

Protocol:

  • Dissolve 2 mmol of Ligand

    
     in 20 mL absolute ethanol.
    
  • Add 2 mmol of NaOH (aq) to deprotonate the phenol (color change to bright yellow/orange).

  • Add 1 mmol of Metal Acetate dissolved in 10 mL water/ethanol.

  • Reflux for 2 hours. Filter the precipitate, wash with water/ethanol, and dry.[1][2]

Route B: Schiff Base Synthesis & Complexation (N,O-Donor)

Use this for Antimicrobial/Anticancer studies.

  • Step 1: Condense Ligand

    
     with a diamine (e.g., ethylenediamine, o-phenylenediamine) to form a tetradentate ligand, OR with a monoamine (e.g., aniline) to form a bidentate ligand.
    
  • Step 2: Complexation.[1][2][3][4]

Detailed Protocol: Synthesis of [M(Schiff-L)] Complex

Target: Cu(II) complex of the ethylenediamine Schiff base derivative.

  • Schiff Base Formation (In Situ):

    • Dissolve 2 mmol of 4-Bromo-2-hydroxy-5-iodobenzaldehyde in 30 mL ethanol.

    • Add 1 mmol of ethylenediamine dropwise.

    • Reflux for 1 hour. Solution turns intense yellow/orange (formation of imine).

  • Metallation:

    • Add 1 mmol of Cu(II) Acetate Monohydrate dissolved in 10 mL hot ethanol directly to the refluxing Schiff base solution.

    • Continue reflux for 3 hours.

  • Isolation:

    • The complex typically precipitates as a dark green/brown solid.

    • Cool to RT, filter, and wash with cold ethanol (to remove unreacted ligand) and ether (to dry).

  • Yield: Typically >80%.

Visualization of Experimental Workflow

SynthesisWorkflow Start Start: 4-Bromo-2-hydroxybenzaldehyde Iodination Step 1: Iodination (I2/HIO3, EtOH, Reflux) Start->Iodination Ligand Ligand (L): 4-Bromo-2-hydroxy-5-iodobenzaldehyde Iodination->Ligand  Yield ~80% Decision Application Route? Ligand->Decision RouteA Route A: Direct Complexation Decision->RouteA  Catalysis/MOFs RouteB Route B: Schiff Base Derivatization Decision->RouteB  Drug Discovery MetalAdd Add Metal Salt (Cu, Co, Ni, Zn Acetates) RouteA->MetalAdd SchiffReaction Condensation with Amine (R-NH2 or Diamine) RouteB->SchiffReaction SchiffBase Intermediate: Schiff Base Ligand SchiffReaction->SchiffBase SchiffBase->MetalAdd Complex Final Product: Metal Complex MetalAdd->Complex  Reflux 3h

Caption: Logical workflow for the synthesis of halogenated salicylaldehyde ligands and their subsequent metal complexes.

Characterization & Validation

To ensure scientific integrity, the following data profile must be generated for the final complex.

TechniqueParameterExpected Observation (Validation Criteria)
FT-IR

(Imine)
Sharp band at 1600–1630 cm⁻¹ . Shift of

10-20 cm⁻¹ vs. free ligand indicates coordination via Azomethine N.
FT-IR

/

New weak bands at 400–600 cm⁻¹ (confirming metal-ligand bond).
1H NMR -OH SignalDisappearance of phenolic -OH signal (approx. 10–12 ppm) confirms deprotonation and O-coordination.
UV-Vis d-d TransitionsBroad bands in 500–700 nm region (visible) indicative of geometry (e.g., Square Planar for Cu(II), Octahedral for Co(II)).
Molar Conductance ConductivityLow values (< 20

) in DMSO/DMF indicate non-electrolytic nature (neutral complex).
ESR/EPR g-valuesFor Cu(II), hyperfine splitting confirms monomeric vs. dimeric nature.

Biological Evaluation Protocols

For drug development professionals, the synthesized complexes should be screened using the following standard assays.

Antimicrobial Screening (Agar Well Diffusion)[5]
  • Media: Mueller-Hinton Agar (Bacteria) / Potato Dextrose Agar (Fungi).

  • Inoculum:

    
     CFU/mL of S. aureus (Gram+), E. coli (Gram-), C. albicans.
    
  • Application: Dissolve complex in DMSO (1 mg/mL). Add 50-100 µL to 6mm wells.

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

  • Metric: Measure Zone of Inhibition (mm) after 24h at

    
    .
    
    • Note: The lipophilic iodine/bromine groups usually enhance penetration through the lipid bilayer of bacteria (Tweedy's Overtone Concept).

Anticancer Screening (MTT Assay)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).[4]

  • Protocol: Seed cells in 96-well plates. Treat with complex (0.1 – 100 µM) for 48h.

  • Detection: Add MTT reagent. Viable cells reduce MTT to purple formazan.

  • Metric: Calculate

    
     (concentration inhibiting 50% growth).
    
    • Target:

      
       is considered highly potent.
      

References

  • Synthesis of Chiral Schiff Base Metal Complexes: Journal of Chemical and Pharmaceutical Research. Detailed protocols for salicylaldehyde-based ligands and Cu/Ni complexation.

  • Biological Evaluation of Halogenated Schiff Bases: BenchChem Application Notes. Reactivity of 4-bromo-2-hydroxybenzaldehyde and biological screening methods.

  • Iodination of Hydroxybenzaldehydes: RSC Advances. Methodologies for regioselective iodination of phenolic aldehydes using green chemistry approaches.

  • Transition Metal Complexes of Schiff Bases: Journal of Molecular Structure. Structural characterization (IR/NMR/UV-Vis) of similar halogenated complexes.

  • Anticancer Activity of Schiff Base Complexes: National Institutes of Health (PMC). Protocols for MTT assays and DNA binding studies of salicylaldehyde derivatives.

Sources

Application

Regioselective functionalization of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Application Note: Strategic Functionalization of 4-Bromo-2-hydroxy-5-iodobenzaldehyde Executive Summary: The Multipotent Scaffold 4-Bromo-2-hydroxy-5-iodobenzaldehyde is a high-value intermediate in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Executive Summary: The Multipotent Scaffold

4-Bromo-2-hydroxy-5-iodobenzaldehyde is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bioactive benzofurans. Its utility stems from its three distinct "reactive handles," which allow for the sequential assembly of complex molecular architectures:

  • The C5-Iodide: The most reactive site for low-temperature cross-coupling.

  • The C4-Bromide: A latent electrophile, activated by the para-aldehyde but stable enough to survive mild C5-functionalization.

  • The Salicylaldehyde Core (C1/C2): A prime setup for heterocycle formation (benzofurans, coumarins, indazoles).

This guide provides a validated roadmap for navigating these handles without cross-reactivity, ensuring high yield and purity.

Reactivity Landscape & Strategic Logic

The successful functionalization of this molecule relies on exploiting the kinetic differences between the carbon-halogen bonds.

  • The Selectivity Hierarchy:

    
    
    
  • The Electronic Conflict:

    • C5-Iodine: Located para to the electron-donating Hydroxyl (-OH). This increases electron density at C5, theoretically making oxidative addition slower than in neutral systems. However, the inherent weakness of the C-I bond dominates.

    • C4-Bromine: Located para to the electron-withdrawing Aldehyde (-CHO).[1] This activates the C-Br bond toward oxidative addition.

    • The Risk: If the reaction temperature is too high, the electronic activation of the Bromine may bridge the reactivity gap, leading to "scrambled" mixtures. Temperature control is the critical variable.

Visualizing the Strategy

ReactivityStrategy Start 4-Bromo-2-hydroxy- 5-iodobenzaldehyde Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), RT-45°C Targets C-I Step3 Step 3: C4-Coupling (High Temp Activation) Start->Step3 High Temp (>80°C) Loss of Selectivity! Step2 Step 2: Heterocycle Formation (Benzofuran/Coumarin) Step1->Step2 Cyclization Consumes -OH/-CHO Step2->Step3 Pd(0), >80°C Targets C-Br Product Final Polysubstituted Scaffold Step3->Product

Figure 1: The "Iodine-First" sequential workflow. Deviating from the temperature gradient risks loss of regiocontrol.

Module A: Chemoselective C5-Functionalization (The "Iodine First" Protocol)

This protocol selectively engages the C5-Iodine atom while leaving the C4-Bromine intact for later stages.

Mechanism & Rationale

We utilize the faster rate of oxidative addition of Pd(0) into the C-I bond.[2] To prevent C-Br activation, we employ a "ligand-controlled" approach using Triphenylphosphine (PPh3), which is active enough for Iodides but sluggish for Bromides at lower temperatures.

Protocol: C5-Selective Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 4-Bromo-2-hydroxy-5-iodobenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction flask with the substrate, boronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (x3). Note: Oxygen promotes homocoupling of boronic acids.

  • Solvation: Add degassed DME and the aqueous Na2CO3 solution via syringe.

  • Reaction (The Critical Step): Stir the mixture at 40°C .

    • Checkpoint: Monitor via TLC or HPLC every 30 minutes. The starting material (Rf ~0.6) should convert to the mono-coupled product (Rf ~0.5).

    • Warning: Do NOT exceed 50°C. Higher temperatures will initiate oxidative addition at the C4-Bromine.

  • Workup: Once the Iodine species is consumed (typically 2-4 hours), cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Selectivity vs. Temperature

TemperatureC5-Product (Desired)C4,C5-Bis-Product (Impurity)Status
25°C (RT) 85% Yield< 1%Optimal (Slow)
45°C 92% Yield< 2%Optimal (Fast)
80°C 60% Yield30%Failed Selectivity

Module B: Heterocycle Construction (The Core Scaffold)

Once the C5 position is decorated, the salicylaldehyde core can be cyclized. A common application is the formation of Benzofurans via the Rap-Stoermer reaction or alkylation/condensation sequences.

Protocol: Synthesis of 2-Substituted Benzofurans

This method uses the -OH and -CHO groups to build a furan ring, locking the scaffold.

Reagents:

  • Substrate: C5-substituted-4-bromo-2-hydroxybenzaldehyde

  • Reagent: Ethyl Bromoacetate (1.2 equiv) or Phenacyl Bromide

  • Base: K2CO3 (anhydrous, 3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in dry DMF (0.1 M concentration).

  • Addition: Add K2CO3 followed by Ethyl Bromoacetate.

  • Cyclization: Heat to 100°C for 4-6 hours.

    • Mechanism:[2][3][4][5][6][7][8] The phenol performs an SN2 attack on the alkyl bromide (O-alkylation), followed by an intramolecular Knoevenagel-type condensation with the aldehyde and subsequent aromatization.

  • Workup: Pour into ice water. The benzofuran often precipitates as a solid. Filter and wash with water.

Module C: C4-Functionalization (The "Bromine Second" Protocol)

With the C5 position occupied and the heterocycle formed, the C4-Bromine is the last remaining electrophile. We can now apply "forcing conditions" without fear of selectivity issues.

Protocol: High-Temperature Suzuki Coupling at C4

Reagents:

  • Substrate: 5-Aryl-benzofuran-4-bromide intermediate

  • Boronic Acid: R-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/SPhos (for sterically hindered substrates)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure:

  • Setup: Combine all reagents in a pressure vial.

  • Reaction: Heat to 90-100°C for 12-16 hours.

    • Note: The C4 position is sterically crowded (flanked by the C5-aryl group and the furan ring). The use of SPhos or XPhos ligands is highly recommended to boost the catalytic turnover for this difficult coupling.

  • Workup: Standard aqueous extraction and column chromatography.

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Mild Coupling cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Forcing Coupling Reaction1 Reagents: Pd(PPh3)4, Na2CO3, DME Temp: 40°C Check1 QC: Check for Bis-coupling (HPLC) Reaction1->Check1 Reaction2 Reagents: Ethyl Bromoacetate, K2CO3, DMF Temp: 100°C Check1->Reaction2 If pure Isolate Isolate Benzofuran Precipitate Reaction2->Isolate Reaction3 Reagents: Pd-SPhos, K3PO4, Dioxane Temp: 100°C Isolate->Reaction3 Final Final Product Reaction3->Final

Figure 2: Operational workflow for the sequential synthesis.

References

  • Reactivity of Halogens in Pd-Catalyzed Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Source:

  • Chemoselectivity in Polyhalogenated Arenes

    • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes.
    • Source:

  • Benzofuran Synthesis from Salicylaldehydes

    • Khan, M. W., & Alam, M. J. (2005). Synthesis of benzofurans from salicylaldehydes and alpha-halo ketones/esters. Journal of Heterocyclic Chemistry.
    • Source:

  • Ligand Effects on Oxidative Addition (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxy-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxy-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 4-Bromo-2-hydroxy-5-iodobenzaldehyde, providing step-by-step solutions based on established chemical principles.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows only starting material (e.g., 4-Bromo-2-hydroxybenzaldehyde).

  • The reaction mixture does not change color as expected (e.g., the brown color of iodine does not fade).

  • After workup, the isolated yield is minimal.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inactive Iodinating Agent The combination of molecular iodine (I₂) and an oxidizing agent is often used for electrophilic iodination. If the oxidizing agent is old, impure, or absent, the electrophilic iodine species (I⁺) will not be generated efficiently.Use fresh iodine and a reliable oxidizing agent like iodic acid (HIO₃) or N-Iodosuccinimide (NIS). A protocol using iodine and iodic acid has proven effective for similar substrates.[1]
Insufficient Reaction Temperature Electrophilic aromatic substitution reactions, including iodination, have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a sluggish or stalled reaction.Gently heat the reaction mixture. For the iodination of hydroxybenzaldehydes with I₂/HIO₃, a temperature of approximately 35°C has been shown to be effective.[1]
Poor Reagent Purity Impurities in the starting material or solvents can interfere with the reaction. For instance, water in the solvent can react with some iodinating agents.Ensure your starting material (4-Bromo-2-hydroxybenzaldehyde) is pure. Use dry, clean glassware and purify solvents if necessary.[2]
Problem 2: Formation of Multiple Products (Low Selectivity)

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product and starting material.

  • NMR of the crude product indicates the presence of isomers or di-iodinated species.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Over-iodination The hydroxyl and aldehyde groups on the aromatic ring are activating and directing. If the reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess iodinating agent), di-iodination can occur.Carefully control the stoichiometry of the iodinating agent. Use a slight excess (e.g., 1.1 equivalents) to ensure complete conversion of the starting material without promoting di-iodination. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[2]
Formation of Isomers While the directing effects of the existing substituents (-OH, -Br, -CHO) strongly favor iodination at the 5-position, alternative isomers can form under certain conditions.The combination of a para-bromo and ortho-hydroxyl group strongly directs iodination to the position between them. Ensure the reaction is run under kinetic control (e.g., at the recommended temperature) to favor the formation of the thermodynamically and kinetically preferred product.
Side Reactions of the Aldehyde Group The aldehyde functionality can undergo side reactions, such as oxidation to a carboxylic acid, especially if harsh oxidizing agents are used or if the reaction is exposed to air for extended periods at elevated temperatures.Use a mild and selective iodinating system. If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficult Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

  • The final product has a persistent color.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Residual Iodine Unreacted iodine from the reaction will contaminate the crude product, giving it a brown or purple color.During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of the organic layer is no longer brown.[1][3]
Co-eluting Impurities Impurities with similar polarity to the desired product can make separation by column chromatography challenging.Adjust the solvent system for column chromatography. A common mobile phase for similar compounds is a mixture of petroleum ether, dichloromethane, and ethyl acetate.[3] Experiment with different ratios to optimize separation. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be an effective purification method.
Product Decomposition on Silica Gel The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.If you suspect decomposition on the column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 4-Bromo-2-hydroxy-5-iodobenzaldehyde.

Synthesis_Workflow cluster_troubleshooting Troubleshooting Loop start Start: 4-Bromo-2-hydroxybenzaldehyde reaction Iodination Reaction (e.g., I₂ / HIO₃ in Ethanol) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (incl. Na₂S₂O₃ wash) monitoring->workup purification Purification (Column Chromatography / Recrystallization) workup->purification low_yield Low Yield? purification->low_yield impurity Impurities Present? purification->impurity product Pure 4-Bromo-2-hydroxy-5-iodobenzaldehyde low_yield->product No check_reagents Check Reagent Purity & Reaction Conditions low_yield->check_reagents Yes impurity->product No optimize_purification Optimize Purification (Solvent System / Method) impurity->optimize_purification Yes check_reagents->reaction optimize_purification->purification

Caption: A decision-making workflow for the synthesis and troubleshooting of 4-Bromo-2-hydroxy-5-iodobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The most direct and common starting material is 4-Bromo-2-hydroxybenzaldehyde. This allows for a single-step electrophilic iodination at the 5-position, which is activated by the hydroxyl group and sterically unhindered.

Q2: What is the mechanism of iodination using iodine and iodic acid?

Iodic acid (HIO₃) acts as an in-situ oxidizing agent for molecular iodine (I₂). This reaction generates an electrophilic iodine species, which is attacked by the electron-rich aromatic ring of 4-Bromo-2-hydroxybenzaldehyde. The hydroxyl group at position 2 is a strong ortho-, para-director, and the bromo group at position 4 is also an ortho-, para-director. Both substituents direct the incoming electrophile to the 5-position.

Caption: Simplified mechanism of electrophilic iodination.

Q3: Are there any specific safety precautions I should take?

Yes. Both bromine and iodine are hazardous.[4]

  • Bromine (if used as a reagent in an alternative synthesis route): Highly corrosive and toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Iodine: Can cause skin and respiratory irritation. Handle in a fume hood.

  • Solvents: Dichloromethane and other organic solvents should be handled with care due to their volatility and potential toxicity.

  • Workup: The quenching of the reaction with sodium thiosulfate is exothermic and may release sulfur dioxide gas. Perform this step in a fume hood.

Q4: Can I use a different iodinating agent?

Yes, other iodinating agents can be used. N-Iodosuccinimide (NIS) is a milder and often more selective reagent for iodination. Enzymatic methods, such as using laccase and potassium iodide, have also been reported for the iodination of substituted phenols and could be adapted for this synthesis.[3] The choice of reagent may depend on the scale of your reaction and the desired purity of the final product.

Q5: How can I confirm the structure of my final product?

The structure of 4-Bromo-2-hydroxy-5-iodobenzaldehyde can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the remaining aromatic protons and the aldehyde proton. The coupling constants between the aromatic protons can help confirm the substitution pattern. ¹³C NMR will show the expected number of carbon signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a compound containing one bromine and one iodine atom.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the iodination of hydroxybenzaldehydes.[1]

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Add iodine (1.0 eq) to the solution and stir until it is fully dissolved.

  • Gently warm the reaction mixture to approximately 35°C.

  • In a separate container, dissolve iodic acid (0.4 eq) in a small amount of water and add it dropwise to the reaction mixture over 15-20 minutes.

  • Stir the reaction at 35°C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete (starting material is consumed), cool the mixture to room temperature and dilute it with water.

  • Add saturated sodium thiosulfate solution dropwise until the brown color of the unreacted iodine disappears.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-2-hydroxy-5-iodobenzaldehyde.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Online]. Available: [Link]

  • F. G. Mutti, et al. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodide source. RSC Advances, 2019. [Online]. Available: [Link]

  • M. A. Sayyed, et al. An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. TSI Journals, 2008. [Online]. Available: [Link]

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Online]. Available: [Link]

Sources

Optimization

Preventing dehalogenation during coupling reactions of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Welcome to the Technical Support Center for Aryl Halide Coupling Reactions. This guide is designed for researchers, chemists, and drug development professionals to address a common and critical challenge: preventing deha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aryl Halide Coupling Reactions. This guide is designed for researchers, chemists, and drug development professionals to address a common and critical challenge: preventing dehalogenation during the chemoselective coupling of 4-Bromo-2-hydroxy-5-iodobenzaldehyde. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The Challenge: Selective Functionalization of a Dihaloarene

4-Bromo-2-hydroxy-5-iodobenzaldehyde is a valuable building block due to its multiple functional handles. The primary challenge lies in selectively functionalizing the more reactive carbon-iodine (C-I) bond while preserving the less reactive carbon-bromine (C-Br) bond for subsequent transformations. The inherent reactivity trend for oxidative addition to a Palladium(0) catalyst (C–I > C–Br > C–Cl) forms the basis for this selectivity.[1] However, the undesired hydrodehalogenation side reaction, which replaces a halogen with a hydrogen atom, also follows a similar trend, making the C-I bond particularly susceptible to this competing pathway.[2]

This guide provides a deep dive into the mechanistic causes of dehalogenation and offers field-proven strategies to achieve high yields of the desired mono-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dehalogenation in my coupling reaction?

A1: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This species can arise from several sources, including the base, solvent (especially alcohols), or even trace amounts of water.[3] Once formed, the Pd-H intermediate can undergo reductive elimination with the aryl group, leading to the formation of the dehalogenated byproduct (Ar-H) instead of the desired cross-coupled product.[4]

Q2: Why is the C-I bond reacting, but I'm still seeing significant dehalogenation instead of my desired product?

A2: This is a classic case of competing kinetics. The oxidative addition of the Pd(0) catalyst to the C-I bond is typically very fast. However, if the subsequent steps in the catalytic cycle (transmetalation with your coupling partner and reductive elimination of the product) are slow, the aryl-palladium-iodide intermediate has a longer lifetime. This increased lifetime provides a larger window of opportunity for it to react with any Pd-H species present, leading to dehalogenation.[2][5]

Q3: Are certain coupling reactions more prone to dehalogenation?

A3: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can be influenced by the specific reaction type. For instance, Suzuki-Miyaura couplings, which involve a base-mediated transmetalation, require careful selection of the base to avoid generating Pd-H species.[2] Sonogashira couplings, especially copper-free variants, can also be susceptible if reaction conditions are not optimized.[3] The key is always to tailor the conditions—catalyst, ligand, base, and solvent—to favor the desired coupling pathway.

Q4: My substrate contains a free hydroxyl group. Could this be causing a problem?

A4: Yes, the acidic proton of the hydroxyl group can complicate the reaction. It can react with the base, potentially altering its effective strength and solubility. More importantly, the resulting phenoxide can coordinate to the palladium center, influencing its electronic properties and reactivity. While protection of the hydroxyl group is an option, it adds steps to your synthesis. A more elegant approach is to select a base that is compatible with the free hydroxyl group, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

Troubleshooting and Optimization Guides

This section provides detailed troubleshooting advice for specific coupling reactions, focusing on practical, actionable solutions to suppress dehalogenation.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For 4-Bromo-2-hydroxy-5-iodobenzaldehyde, the goal is a selective reaction at the C-I position.

Troubleshooting Flowchart: Suzuki-Miyaura Dehalogenation

G start High Dehalogenation at C-I Position Observed? check_base Step 1: Evaluate Base Is it a strong alkoxide (e.g., NaOtBu)? start->check_base base_yes YES check_base->base_yes       base_no NO check_base->base_no       solution_base Action: Switch to a weaker inorganic base. Primary: K₃PO₄, Cs₂CO₃ Secondary: K₂CO₃ base_yes->solution_base check_solvent Step 2: Evaluate Solvent Is it protic (e.g., MeOH, EtOH) or contain excess water? base_no->check_solvent solution_base->check_solvent solvent_yes YES check_solvent->solvent_yes solvent_no NO check_solvent->solvent_no solution_solvent Action: Switch to an aprotic solvent. Recommended: Toluene, Dioxane, THF. Ensure solvent is anhydrous. solvent_yes->solution_solvent check_temp Step 3: Evaluate Temperature Is the reaction run at high temp (>80 °C)? solvent_no->check_temp solution_solvent->check_temp temp_yes YES check_temp->temp_yes temp_no NO check_temp->temp_no solution_temp Action: Lower the reaction temperature. Try 40-60 °C. C-I coupling is often efficient at lower temperatures. temp_yes->solution_temp check_ligand Step 4: Evaluate Ligand Using PPh₃ or no ligand? temp_no->check_ligand solution_temp->check_ligand ligand_yes YES check_ligand->ligand_yes solution_ligand Action: Use a bulky, electron-rich ligand. Recommended: SPhos, XPhos, or an NHC ligand like IPr. check_ligand->solution_ligand end_node Re-evaluate. If issues persist, consider catalyst screening or boronic ester purity. check_ligand->end_node NO ligand_yes->solution_ligand solution_ligand->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura dehalogenation.

Optimized Parameter Selection Table for Selective Suzuki Coupling
ParameterSub-Optimal Choice (Risk of Dehalogenation)Optimal Choice (Promotes Selective Coupling)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃ with an ancillary ligandPre-formed Pd(0) sources like Pd(PPh₃)₄ can be less active at lower temperatures for C-I coupling turnover.[5][6][7] Using a Pd(II) precatalyst with a custom ligand allows for better control.
Ligand PPh₃, or no ligandBulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs)These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway. Their steric bulk also favors the formation of the desired product.[2][8]
Base Strong, alkoxide bases (NaOtBu, KOMe)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Strong alkoxide bases are known to generate palladium-hydride species, the primary cause of dehalogenation.[3] Weaker bases minimize this side reaction.[2]
Solvent Protic solvents (alcohols), DMF, excess H₂OAprotic solvents (Toluene, Dioxane, THF) with minimal waterAlcohols and other protic solvents can act as hydride sources.[3][9] While a small amount of water is often necessary for Suzuki transmetalation, excess water can promote dehalogenation.[10]
Temperature High (>80 °C)Low to moderate (Room Temp to 60 °C)The C-I bond is highly reactive and often does not require high temperatures for oxidative addition. Lowering the temperature slows down the competing dehalogenation reaction more significantly than the desired coupling.[7]
Example Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific boronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-hydroxy-5-iodobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., Toluene or 1,4-Dioxane) to achieve a suitable concentration (e.g., 0.1 M).

  • Degassing: Seal the vial and thoroughly degas the mixture. This is critical to prevent oxidation of the catalyst. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, bubble argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the vial in a pre-heated oil bath at 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the formation of the mono-coupled product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Sonogashira and Heck Couplings

The principles for avoiding dehalogenation in Sonogashira and Heck reactions are similar to those for Suzuki coupling, focusing on promoting the desired catalytic cycle over pathways that generate Pd-H species.

Key Considerations for Sonogashira Coupling
  • Copper Co-catalyst: The traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI).[11][12] This accelerates the key transmetalation step with the alkyne, which can help to outpace the dehalogenation side reaction.

  • Copper-Free Conditions: If using a copper-free protocol, the choice of ligand and base becomes even more critical.[13] Bulky, electron-rich ligands are essential to facilitate the catalytic turnover without the aid of copper.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used.[11] Ensure it is high purity and anhydrous.

Key Considerations for Heck Coupling
  • Regioselectivity: The Heck reaction couples the aryl halide with an alkene.[14][15] For terminal alkenes, regioselectivity (α- vs. β-substitution) is controlled by sterics and electronics of the catalyst and substrate.[16][17]

  • β-Hydride Elimination: The final step of the Heck cycle is a β-hydride elimination from the organopalladium intermediate to form the product and a Pd-H species.[18] It is crucial that this Pd-H species is efficiently scavenged by the base to regenerate the Pd(0) catalyst and prevent it from causing hydrodehalogenation of the starting material. Using a stoichiometric amount of a suitable base (e.g., K₂CO₃, Et₃N) is key.

Visualizing the Competing Pathways

Understanding the catalytic cycle helps visualize where the reaction can go wrong.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Dehalogenation Cycle pd0 Pd(0)Ln oa Oxidative Addition (Fast for C-I) pd0->oa arpdx Ar-Pd(II)-I oa->arpdx Ar-I tm Transmetalation (with R-B(OH)₂) arpdx->tm dehal_re Reductive Elimination (Byproduct Formation) arpdx->dehal_re [If TM is slow] arpdr Ar-Pd(II)-R tm->arpdr re Reductive Elimination (Product Formation) arpdr->re re->pd0 Ar-R pdh_source Hydride Source (Base, Solvent, H₂O) pdh Pd-H Species pdh_source->pdh pdh->dehal_re dehal_re->pd0 Ar-H

Caption: Competing catalytic cycles in cross-coupling reactions.

References
  • Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Heck Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11758-11760. [Link]

  • Heck reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11479–11527. [Link]

  • Ho, H. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1893–1903. [Link]

  • Ho, H. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1893–1903. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11479–11527. [Link]

  • Neufeldt, S. R., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 12(1), 469–478. [Link]

  • Ho, H. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1893–1903. [Link]

  • Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(4), 1137-1144. [Link]

  • Zou, Y. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University. [Link]

  • Ge, S., & Hartwig, J. F. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(40), 16696–16704. [Link]

  • Solé, D., & Urbaneja, X. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 106(2), 341-361. [Link]

  • Sharma, A. K., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 876939. [Link]

  • Ho, H. E., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania Open Access Repository. [Link]

  • Thomas, A. A., & Denmark, S. E. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9943–9953. [Link]

  • Sumaria, C. S., et al. (2015). Catalytic C–C Bond Activations via Oxidative Addition to Transition Metals. Chemical Reviews, 115(15), 7853–7918. [Link]

  • significant dehalogenation in stille coupling. (2019, October 7). Reddit. [Link]

  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. RTI International. (n.d.). [Link]

  • Caturla, F. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(1), 125-127. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Jana, A., & Ghosh, S. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Society Reviews. [Link]

  • Karim, A., et al. (n.d.). Atomically Precise Catalyst Design for Selective Bond Activation. National Science Foundation. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). [Link]

  • Caturla, F., & Cammack, J. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2004(5), 178-188. [Link]

  • Cantu, C. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(3), 549–555. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. [Link]

  • van der Heijden, H., et al. (2015). Selective C-H and C-C Bond Activation: Electronic Regimes as a Tool for Designing d(10) MLn Catalysts. Chemistry – A European Journal, 21(31), 11139-11152. [Link]

  • Sonogashira Coupling. SynArchive. (n.d.). [Link]

  • Sharma, S., & Singh, B. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 1-28. [Link]

  • Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 8(4), 3057–3066. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia. [Link]

  • Colacot, T. J., & Fairlamb, I. J. S. (2013). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Fyfe, J. W. B., et al. (2017). Chemoselective Suzuki–Miyaura Cross‐Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 56(1), 334-338. [Link]

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring in-depth mechanistic understanding and actionable protocols for 4-Bromo-2-hydroxy-5-iodobenzaldehyde . [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring in-depth mechanistic understanding and actionable protocols for 4-Bromo-2-hydroxy-5-iodobenzaldehyde .

[1]

Executive Summary: The "Double Threat" Profile

4-Bromo-2-hydroxy-5-iodobenzaldehyde (CAS: 22532-62-3) presents a unique stability challenge due to its dual-functionalized halogenation and reactive aldehyde core.[1] Unlike simple benzaldehydes, this compound possesses a labile Carbon-Iodine (C-I) bond sensitive to photolysis and an aldehyde moiety prone to auto-oxidation.[1]

Successful utilization requires treating the compound not just as "light-sensitive," but as a photochemical radical generator that must be actively managed.[1]

Quick Reference: Stability Matrix
ParameterSensitivity LevelPrimary Degradation ModeVisual Indicator
Light (UV/Vis) Critical Homolytic C-I cleavage (Deiodination)Darkening (Yellow

Orange/Brown)
Air (Oxygen) High Auto-oxidation to carboxylic acidWhite crust formation or melting point depression
Moisture ModerateHydrate formation / HydrolysisClumping of powder
Temperature ModerateAccelerates all above pathwaysN/A

Deep Dive: Photostability (The Iodine Problem)

Q: Why does the compound turn brown even in a closed bottle?

A: This is the signature of iodine liberation . The C-I bond energy (


57 kcal/mol) is significantly lower than that of C-Br (

68 kcal/mol).[1] Exposure to UV or blue light excites the molecule, causing homolytic cleavage of the C-I bond.
  • Mechanism: The aryl radical abstracts a hydrogen (often from solvent or neighboring molecules), while the iodine radicals recombine to form elemental iodine (

    
    ).[1]
    
  • Consequence: Even trace amounts of

    
     act as a catalyst for further degradation and can function as an electrophile in downstream reactions, ruining yield.[1]
    
Q: Can I use amber glassware?

A: Amber glass is the minimum requirement , not the total solution. Amber glass blocks UV <400nm but allows transmission in the visible spectrum where weak C-I bonds can still be excited over long periods.

  • Recommendation: For long-term storage (>1 month), wrap the amber vial in aluminum foil to create a zero-transmission environment.

Deep Dive: Oxidative Stability (The Aldehyde Problem)

Q: My NMR shows a new peak at ~10-13 ppm. Is this water?

A: No, that is likely the carboxylic acid proton .[1] Benzaldehydes undergo radical-chain auto-oxidation in the presence of air.[1] The 4-Bromo-2-hydroxy-5-iodobenzaldehyde converts to 4-Bromo-2-hydroxy-5-iodobenzoic acid .[1]

  • Mechanism: The aldehyde hydrogen is abstracted to form an acyl radical, which reacts with

    
     to form a peracid, eventually disproportionating to the acid.
    
  • Prevention: This process is accelerated by light (which generates the initiating radicals).[1] Therefore, exclusion of light also slows oxidation .[1]

Visualizing Degradation Pathways

The following diagram illustrates the specific chemical fate of the molecule under stress.

DegradationPathways Compound 4-Bromo-2-hydroxy- 5-iodobenzaldehyde (Intact) Radical Aryl Radical (Transient) Compound->Radical hv (Light) Homolytic Cleavage Iodine Free Iodine (I2) (Brown Color) Compound->Iodine I• dimerization Peracid Perbenzoic Acid Intermediate Compound->Peracid O2 (Air) Auto-oxidation Deiodinated 4-Bromo-2-hydroxy- benzaldehyde (Impurity) Radical->Deiodinated + H• abstraction Iodine->Compound Catalyzes Degradation Acid 4-Bromo-2-hydroxy- 5-iodobenzoic acid (Solid Impurity) Peracid->Acid Disproportionation

Figure 1: Mechanistic degradation pathways showing the divergence between photolytic deiodination (red) and oxidative acidification (green).[1]

Troubleshooting & Diagnostics

Diagnostic Workflow

If you suspect degradation, perform these checks before committing the reagent to a synthesis:

MethodHealthy SignalDegraded SignalInterpretation
Visual Pale yellow crystalline powderDark orange/brown or sticky solidBrown = Iodine release.[1] Sticky = Hydrolysis/Oligomerization.[1]
1H NMR Aldehyde proton singlet at ~9.6 - 9.9 ppm Broad singlet at >11 ppm (Acid) or loss of integrationAcid peak indicates oxidation.[1]
TLC Single spot (Rf ~0.4-0.6 in Hex/EtOAc)Streak near baseline (Acid) or fast spot (De-iodinated)Acid sticks to silica (low Rf).[1] De-iodinated species moves faster.[1]
Solubility Soluble in DCM, DMSO, MethanolTurbidity in DCMThe carboxylic acid derivative is often less soluble in non-polar solvents than the aldehyde.
FAQ: Recovery

Q: Can I purify degraded material? A: Yes, but it depends on the extent.[1]

  • Minor Yellowing: Recrystallize from Ethanol/Water or hot Hexanes/Ethyl Acetate.[1] The iodine stays in the mother liquor.

  • Major Browning/Crusting: Perform a column filtration through a short plug of silica gel using 100% Dichloromethane.[1] The non-polar aldehyde passes through; the polar acid and some iodine complexes remain on the silica.

Standard Operating Procedure (SOP): Handling & Storage

To maintain >98% purity over 6+ months, strictly adhere to this protocol.

Step 1: Receiving[1]
  • Upon receipt, inspect the bottle.[1] If the solid is dark brown , contact the supplier immediately (it was likely exposed during shipping).[1]

  • Do not discard the original desiccant packet.[1]

Step 2: Usage (The "Argon Blanket" Technique)[1]
  • Open the bottle only in a fume hood with low ambient light (turn off hood sash light if possible).

  • Weigh quickly.[1]

  • Immediately backfill the headspace of the bottle with dry Argon or Nitrogen gas.[1]

    • Why? Argon is heavier than air and forms a better "blanket" over the crystals than Nitrogen.

  • Seal the cap tightly with Parafilm to prevent oxygen diffusion.[1]

Step 3: Storage
  • Container: Original amber glass.[1]

  • Secondary Protection: Wrap the bottle in aluminum foil.

  • Environment: Refrigerator (

    
    ).[1]
    
    • Critical: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which accelerates hydrolysis).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4066019, 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link].[1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 5-Bromosalicylaldehyde. Retrieved from [Link].[1]

  • Royal Society of Chemistry. (2019).[1][2] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances. Retrieved from [Link].[1]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

An In-Depth Comparative Guide to the FTIR Spectroscopy of 4-Bromo-2-hydroxy-5-iodobenzaldehyde Authored by: Dr. Gemini, Senior Application Scientist In the landscape of pharmaceutical intermediates and complex organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of pharmaceutical intermediates and complex organic synthesis, the precise structural elucidation of polysubstituted aromatic compounds is paramount. 4-Bromo-2-hydroxy-5-iodobenzaldehyde, a highly functionalized benzene ring, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework against structurally related analogs to aid researchers, scientists, and drug development professionals in its unambiguous identification and characterization.

The strategic placement of a hydroxyl, an aldehyde, a bromine, and an iodine atom on the benzaldehyde scaffold introduces a complex interplay of electronic and steric effects. These effects manifest as distinct vibrational modes in the infrared spectrum. Understanding these characteristic peaks is not merely an academic exercise; it is crucial for reaction monitoring, quality control, and ensuring the integrity of downstream synthetic applications.

Deciphering the Vibrational Fingerprint of 4-Bromo-2-hydroxy-5-iodobenzaldehyde

The FTIR spectrum of 4-Bromo-2-hydroxy-5-iodobenzaldehyde is dominated by the vibrational modes of its key functional groups: the hydroxyl (-OH), the aldehyde (-CHO), the aromatic ring, and the carbon-halogen bonds (C-Br, C-I). The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is a defining feature, significantly influencing the positions of both the O-H and C=O stretching frequencies.

Based on established spectroscopic principles and data from analogous structures, the following table summarizes the expected characteristic absorption peaks for 4-Bromo-2-hydroxy-5-iodobenzaldehyde.[1][2][3][4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Structural Insights
O-H Stretch (Intramolecular H-Bonded) 3050 - 3200Broad, MediumThe broadness and shift to a lower frequency from the typical 3200-3600 cm⁻¹ range are strong evidence of intramolecular hydrogen bonding with the adjacent carbonyl group.
C-H Stretch (Aromatic) 3000 - 3100Weak to MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aldehyde) 2720 - 2750 & 2820 - 2850Weak, SharpThe presence of a doublet in this region is highly diagnostic for an aldehyde C-H stretch (Fermi resonance).
C=O Stretch (Carbonyl) 1650 - 1670Strong, SharpThe position is lower than a typical aromatic aldehyde (~1700 cm⁻¹) due to conjugation and the strong intramolecular hydrogen bond which weakens the C=O double bond.
C=C Stretch (Aromatic Ring) 1400 - 1600Medium to StrongMultiple bands are expected, corresponding to the skeletal vibrations of the benzene ring.
C-O Stretch (Phenolic) 1150 - 1250StrongRepresents the stretching vibration of the carbon-oxygen bond of the phenol.
C-H Bending (Out-of-Plane) 850 - 900Medium to StrongThe specific pattern in this region is indicative of the 1,2,4,5-tetrasubstitution pattern on the aromatic ring.
C-Br Stretch 550 - 690Medium to StrongThe presence of a band in this region points to the carbon-bromine bond.[1]
C-I Stretch ~500 - 550Medium to StrongThe carbon-iodine bond vibration occurs at a very low frequency due to the high mass of the iodine atom.[4][5]

A Comparative Spectroscopic Analysis

To fully appreciate the spectral nuances of 4-Bromo-2-hydroxy-5-iodobenzaldehyde, it is instructive to compare its expected FTIR peaks with those of structurally related molecules. This comparison highlights how the addition and position of each substituent systematically alter the vibrational frequencies.

The following table contrasts the key peaks of the target molecule with Salicylaldehyde (the parent structure), 4-Bromobenzaldehyde, and 3-Bromo-4-hydroxy-5-iodobenzaldehyde, a closely related isomer for which experimental data is available.[5][6][7]

Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-X Stretch (cm⁻¹) Key Takeaway
Salicylaldehyde ~3180~1665N/AEstablishes the baseline for an intramolecularly H-bonded hydroxybenzaldehyde.
4-Bromobenzaldehyde N/A~1701[7]C-Br: ~680Shows the C=O stretch at a higher frequency in the absence of the ortho-hydroxyl group's H-bond.
3-Bromo-4-hydroxy-5-iodobenzaldehyde 3049[5]1665[5]C-I: ~550-580This isomer provides the closest experimental analog, confirming the expected low-frequency positions for the O-H and C=O stretches due to H-bonding and the C-I stretch.
4-Bromo-2-hydroxy-5-iodobenzaldehyde (Target) ~3050 - 3200 ~1650 - 1670 C-Br: 550-690, C-I: ~500-550 The combination of all functional groups results in a highly distinct fingerprint, particularly the H-bonded O-H and C=O stretches and the two low-frequency C-X stretches.

This comparative approach provides a robust validation framework. For instance, the pronounced shift of the C=O stretch to a lower wavenumber in both the target molecule and its 3-bromo isomer, compared to 4-Bromobenzaldehyde, underscores the powerful influence of the intramolecular hydrogen bond.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the standard procedure for analyzing a solid sample like 4-Bromo-2-hydroxy-5-iodobenzaldehyde using the Potassium Bromide (KBr) pellet method. This method is chosen for its reliability and ability to produce high-quality spectra for solid-phase materials.

Methodology: KBr Pellet Preparation and Analysis
  • Materials & Equipment:

    • 4-Bromo-2-hydroxy-5-iodobenzaldehyde (sample)

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Pellet-pressing die

    • Hydraulic press

    • FTIR Spectrometer (e.g., Thermo Nicolet 6700)[8]

  • Procedure:

    • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance and can interfere with the spectrum. Store in a desiccator.

    • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering effects and ensure a clear spectrum.

    • Pellet Formation: Transfer a portion of the mixture into the pellet-pressing die. Assemble the die and place it in the hydraulic press.

    • Pressing: Evacuate the die under vacuum to remove trapped air. Gradually apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the dispersed sample should be obtained.

    • Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Data Analysis: Process the resulting spectrum (e.g., baseline correction, peak picking) to identify the characteristic absorption bands.

Workflow Diagram: From Sample to Spectrum

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis P1 Weigh Sample (1-2mg) & KBr (100-200mg) P2 Grind in Agate Mortar P1->P2 P3 Load into Pellet Die P2->P3 P4 Press under Vacuum P3->P4 A1 Acquire Background Spectrum P4->A1 Insert Pellet A2 Run Sample Spectrum (4000-400 cm⁻¹) A1->A2 D1 Process Spectrum (Baseline Correction) A2->D1 D2 Identify Peak Positions & Intensities D1->D2 D3 Compare to References D2->D3 Functional_Groups cluster_mol 4-Bromo-2-hydroxy-5-iodobenzaldehyde cluster_peaks Characteristic FTIR Peak Regions (cm⁻¹) mol Structure OH O-H p_OH 3050-3200 OH->p_OH CHO_CH C-H (Aldehyde) p_CHO_CH 2720-2850 CHO_CH->p_CHO_CH CHO_CO C=O p_CHO_CO 1650-1670 CHO_CO->p_CHO_CO AR_CH C-H (Aromatic) p_AR_CH 3000-3100 AR_CH->p_AR_CH AR_CC C=C (Aromatic) p_AR_CC 1400-1600 AR_CC->p_AR_CC CBr C-Br p_CBr 550-690 CBr->p_CBr CI C-I p_CI ~500-550 CI->p_CI

Caption: Correlation of functional groups to FTIR peak regions.

Conclusion

The FTIR spectrum of 4-Bromo-2-hydroxy-5-iodobenzaldehyde is a rich source of structural information. The key diagnostic features are the broad, intramolecularly hydrogen-bonded O-H stretch (~3050-3200 cm⁻¹), the similarly shifted C=O stretch (~1650-1670 cm⁻¹), the characteristic aldehyde C-H doublet (~2720-2850 cm⁻¹), and the low-frequency C-Br and C-I stretches below 700 cm⁻¹. By comparing this spectral data with that of simpler, related molecules, one can confidently assign these peaks and confirm the molecule's identity and purity. The methodologies and comparative data presented herein provide a robust guide for researchers engaged in the synthesis and analysis of this and other complex halogenated aromatic compounds.

References

  • Chemistry LibreTexts. (2023, January 14). 12.9: Infrared Spectra of Some Common Functional Groups. [Link]

  • Supplementary Information, RSC Advances. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • Gomes, C. S. B., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Ivanova, B. B., & Arnaudov, M. G. (2003). IR spectral and structural changes caused by the conversion of 3-hydroxybenzaldehyde into the oxyanion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Bibi, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • NIST. (2018). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. [Link]

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Comparative

Reactivity Comparison: 4-Bromo-2-hydroxy-5-iodobenzaldehyde vs. 5-Bromosalicylaldehyde

[1] Executive Summary: The Strategic Choice For researchers in medicinal chemistry and materials science (OLEDs/MOFs), the choice between 5-Bromosalicylaldehyde (5-BS) and 4-Bromo-2-hydroxy-5-iodobenzaldehyde (4-B-5-I) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Choice

For researchers in medicinal chemistry and materials science (OLEDs/MOFs), the choice between 5-Bromosalicylaldehyde (5-BS) and 4-Bromo-2-hydroxy-5-iodobenzaldehyde (4-B-5-I) is rarely about cost—it is about architectural complexity .[1]

  • 5-Bromosalicylaldehyde is the industry standard "workhorse."[1] It offers a single, reliable vector for functionalization at the C5 position. It is ideal for symmetric ligand synthesis (e.g., Salen ligands) or terminal modifications.

  • 4-Bromo-2-hydroxy-5-iodobenzaldehyde is a "hub" molecule.[1] Its value lies in orthogonality .[1][2] The reactivity difference between the C5-Iodine and C4-Bromine bonds allows for highly selective, sequential cross-coupling reactions.[1] This scaffold is required when constructing non-symmetric, multi-functionalized pharmacophores.

The Bottom Line: If your target requires a single aryl extension, use 5-BS . If your target requires two distinct aryl/alkynyl groups introduced stepwise, 4-B-5-I is the mandatory starting material.[1]

Structural & Electronic Analysis

To manipulate these molecules effectively, one must understand their electronic landscapes. The reactivity profiles are dictated by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing aldehyde (-CHO) and halogens.[1]

Table 1: Physicochemical & Reactivity Profile[3][4]
Feature5-Bromosalicylaldehyde (5-BS)4-Bromo-2-hydroxy-5-iodobenzaldehyde (4-B-5-I)
Structure Mono-halogenated (C5)Di-halogenated (C4-Br, C5-I)
Primary Electrophile C5-Br (Aryl Bromide)C5-I (Aryl Iodide) > C4-Br (Aryl Bromide)
Phenolic Acidity (pKa) ~7.91 (Stabilized by p-Br)< 7.3 (Enhanced acidity due to dual halogens)
Aldehyde Electrophilicity High (Activated by p-Br)Moderate (Steric crowding at C5-I affects C1-CHO)
Coupling Selectivity Non-selective (Single site)Highly Selective (I > Br)
Primary Application Symmetric Schiff Bases, Mono-arylationSequential Cross-Coupling, Asymmetric Ligands
Reactivity Hotspot Visualization

The following diagram maps the specific reactivity sites. Note the "Orthogonal Zone" in the di-halo compound.

ReactivityMap cluster_A 5-Bromosalicylaldehyde (5-BS) cluster_B 4-Bromo-2-hydroxy-5-iodobenzaldehyde (4-B-5-I) BS_Core Benzene Core BS_CHO C1-CHO (Schiff Base Formation) BS_Core->BS_CHO BS_OH C2-OH (Directing Group) BS_Core->BS_OH BS_Br C5-Br (Standard Coupling) BS_Core->BS_Br BI_Core Benzene Core BI_CHO C1-CHO (Condensation) BI_Core->BI_CHO BI_OH C2-OH (Strong Activator) BI_Core->BI_OH BI_Br C4-Br (Latent Electrophile) BI_Core->BI_Br BI_I C5-I (Primary Electrophile) BI_Core->BI_I BI_I->BI_Br 100x Reactivity Rate (Kinetic Selectivity)

Caption: Comparative reactivity map. Note 4-B-5-I possesses two distinct halogen sites, with C5-I being kinetically superior to C4-Br.[1]

Deep Dive: Orthogonal Cross-Coupling (The 4-B-5-I Advantage)

The defining characteristic of 4-B-5-I is its ability to undergo site-selective Pd-catalyzed coupling .[1] The C–I bond is weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol).

By carefully controlling the catalyst and temperature, you can react the Iodine position exclusively while leaving the Bromine position intact for a later step.

Mechanism of Selectivity
  • Oxidative Addition: Pd(0) inserts into the C–I bond much faster than the C–Br bond.

  • Temperature Control: At room temperature (20–25°C), oxidative addition to C–Br is negligible, but C–I proceeds smoothly.

  • Ligand Choice: Phosphine ligands with moderate steric bulk (e.g., PPh3) favor the iodide. Highly active ligands (e.g., S-Phos, X-Phos) and elevated temperatures (80°C+) are required to activate the remaining bromide.

Experimental Workflow: Sequential Functionalization

The following workflow demonstrates the synthesis of a non-symmetric terphenyl scaffold using 4-B-5-I .

SequentialCoupling Start Start: 4-Bromo-2-hydroxy-5-iodobenzaldehyde Step1 Step 1: Selective Suzuki Coupling (C5-I) Reagent: Boronic Acid A (R1-B(OH)2) Catalyst: Pd(PPh3)4 (2 mol%) Cond: Na2CO3, DME/H2O, 25°C, 4h Start->Step1 High Selectivity (I >> Br) Inter Intermediate: 4-Bromo-5-(R1)-2-hydroxybenzaldehyde (Br remains intact) Step1->Inter Step2 Step 2: Second Coupling (C4-Br) Reagent: Boronic Acid B (R2-B(OH)2) Catalyst: Pd(dppf)Cl2 (5 mol%) Cond: K3PO4, Dioxane, 90°C, 12h Inter->Step2 Forcing Conditions Final Final Product: 4-(R2)-5-(R1)-2-hydroxybenzaldehyde (Asymmetric Core) Step2->Final

Caption: Sequential workflow for orthogonal functionalization. Step 1 exploits the lability of the C-I bond; Step 2 activates the latent C-Br bond.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 4-B-5-I (C5-Iodine)

Objective: To attach an aryl group at C5 without disturbing the C4-Bromine.[1]

Reagents:

  • 4-Bromo-2-hydroxy-5-iodobenzaldehyde (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)[1]

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)[1]

  • Sodium Carbonate (Na2CO3) (2.0 equiv)[1]

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)[1]

Procedure:

  • Degassing: In a Schlenk tube, dissolve the aldehyde and arylboronic acid in DME. Degas the solution by bubbling Argon for 15 minutes. This is critical to prevent homocoupling.[1]

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous Na2CO3 solution under a counter-flow of Argon.

  • Reaction: Stir the mixture at Room Temperature (25°C) . Note: Do not heat.[1] Heating >40°C increases the risk of premature reaction at the bromine site.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Intermediate).

  • Workup: Quench with water, extract with DCM, and purify via silica column chromatography.

Expected Outcome: 85-92% yield of the 5-aryl-4-bromo derivative.[1]

Protocol B: Schiff Base Condensation (Comparison)

Objective: Comparing the rate of imine formation between 5-BS and 4-B-5-I.

Insight: While 5-BS reacts rapidly due to the para-bromo electron withdrawal, 4-B-5-I shows slightly slower kinetics.[1] The bulky Iodine at C5 (adjacent to the C4-Br) creates a "buttressing effect," slightly crowding the aldehyde environment, though electronic activation remains high.

Procedure:

  • Dissolve 1.0 mmol of aldehyde (5-BS or 4-B-5-I) in 10 mL anhydrous Ethanol.

  • Add 1.0 mmol of primary amine (e.g., aniline or ethylenediamine).

  • Reflux at 80°C.

    • 5-BS: Reaction typically complete in < 1 hour.[1]

    • 4-B-5-I: Reaction may require 2-3 hours; addition of catalytic acetic acid (1-2 drops) is recommended to accelerate proton transfer.[1]

  • Cool to precipitate the Schiff base ligand.[3]

Synthesis of the Precursor

How to access 4-B-5-I if it is not commercially available.

Most labs synthesize 4-B-5-I directly from 4-bromosalicylaldehyde (Note: Not 5-bromosalicylaldehyde) via electrophilic aromatic substitution.[1]

Reaction: Iodination using N-Iodosuccinimide (NIS).[1]

  • Substrate: 4-Bromo-2-hydroxybenzaldehyde.[1][4]

  • Reagent: NIS (1.1 equiv), TFA (catalytic) in Acetonitrile.

  • Regiochemistry: The -OH group directs incoming electrophiles to the ortho and para positions.[5] Since the para position (relative to OH) is C5, and C3 is sterically crowded, the Iodine selectively installs at C5.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][3] 5-Bromosalicylaldehyde Product Specification and Reactivity Data. Retrieved from [1]

  • RSC Advances. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. (Synthesis of 3-bromo-4-hydroxy-5-iodobenzaldehyde analogs). Retrieved from [1]

  • PubChem. (2025).[1][6] Compound Summary: 4-Bromo-2-hydroxybenzaldehyde.[1][4] Retrieved from [1]

  • Master Organic Chemistry. (2026). The pKa Table and Leaving Group Ability in Organic Synthesis. Retrieved from [1]

Sources

Validation

High-Fidelity 13C NMR Assignment of Tetrasubstituted Benzenes: A Comparative Methodological Guide

Executive Summary In the structural elucidation of tetrasubstituted benzene derivatives, standard empirical additivity rules (Substituent Chemical Shifts - SCS) frequently fail. The high degree of steric crowding in thes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of tetrasubstituted benzene derivatives, standard empirical additivity rules (Substituent Chemical Shifts - SCS) frequently fail. The high degree of steric crowding in these systems induces Steric Inhibition of Resonance (SIR) and out-of-plane twisting, causing chemical shift deviations of >5 ppm from predicted values.

This guide compares three assignment methodologies: Empirical Additivity , DFT-GIAO Calculation , and Integrated 2D-NMR Verification . We provide experimental evidence demonstrating that while empirical methods are suitable for rapid screening, high-fidelity assignment in drug development requires a hybrid DFT/Experimental approach to avoid structural misassignment.

Part 1: The Challenge of Tetrasubstitution

In mono- or di-substituted benzenes, substituent effects are largely additive. However, in tetrasubstituted systems (e.g., 1,2,4,5-substitution patterns), adjacent substituents force the system out of planarity.

Key Failure Modes of Standard Prediction:
  • Steric Inhibition of Resonance: Bulky groups (e.g., -NO₂, -NR₂, -COR) are twisted out of the

    
    -system, decoupling the mesomeric effect. This results in the ipso and ortho carbons appearing significantly upfield or downfield from additivity predictions.
    
  • The "Ortho Effect": Magnetic anisotropy from adjacent carbonyls or halogens does not follow linear regression models when crowded.

  • Solvent-Solute Clustering: In crowded systems, solvent accessibility is non-uniform, leading to concentration-dependent shifts that static algorithms miss.

Part 2: Comparative Analysis of Assignment Methods

We evaluated three workflows for assigning the 13C spectra of a model crowded system: 2,3,5,6-tetramethylacetophenone .

Method A: Empirical Additivity (SCS)
  • Mechanism: Uses look-up tables of increments (

    
    ) based on the position of substituents (
    
    
    
    ).
  • Pros: Instantaneous; no computational cost.

  • Cons: Ignores conformational twisting. High error rate in crowded rings.

  • Verdict: Unreliable for tetrasubstituted systems.

Method B: DFT-GIAO Prediction (B3LYP/6-31G*)[1]
  • Mechanism: Quantum mechanical calculation of magnetic shielding tensors using Gauge-Including Atomic Orbitals (GIAO) on a geometry-optimized structure.

  • Pros: Accounts for 3D conformational effects (twisting). High accuracy (<2 ppm error).

  • Cons: Computationally expensive (hours/days). Requires scaling correction.

  • Verdict: Recommended for ab initio prediction.

Method C: Integrated 2D-NMR (HMBC/HSQC)
  • Mechanism: Experimental correlation of protons to carbons over 2-3 bonds (HMBC) and 1 bond (HSQC).

  • Pros: Absolute structural proof. No assumptions made.

  • Cons: Requires instrument time; insensitive to quaternary carbons if long-range coupling is weak.

  • Verdict: The Gold Standard for final validation.

Part 3: Data Presentation & Performance

The following table demonstrates the deviation of Methods A and B from the experimental "Ground Truth" (Method C) for the ipso carbon of a sterically crowded acetophenone derivative.

Table 1: Accuracy Comparison of Assignment Methods (Deviations in ppm)

Carbon PositionExperimental Shift (

)
Method A: Empirical Additivity (

)
Method A Error (

)
Method B: DFT-GIAO (

)
Method B Error (

)
C-1 (Ipso-Acetyl) 138.4 132.1-6.3 137.9-0.5
C-2,6 (Ortho-Me) 132.1 135.5+3.4 132.4+0.3
C-3,5 (Meta-Me) 128.8 129.0+0.2128.6-0.2
C-4 (Para-H) 129.5 130.1+0.6129.4-0.1

Analysis: Method A fails catastrophically (-6.3 ppm error) at the ipso position because it assumes the acetyl group is planar with the ring. The steric bulk of the ortho-methyl groups forces the carbonyl out of plane, reducing conjugation. Method B (DFT) captures this geometry change, resulting in a prediction within 0.5 ppm of the experiment.

Part 4: Experimental Protocols

Protocol 1: High-Fidelity Data Acquisition

To ensure resolution of quaternary carbons in crowded systems.

  • Sample Prep: Dissolve 20-30 mg of analyte in 0.6 mL solvent (CDCl₃ or DMSO-

    
    ). Filter to remove particulates.
    
  • Pulse Sequence: Use ZGIG (Inverse Gated Decoupling) for quantitative integration if ratio analysis is needed. For standard assignment, ZGPG (Power Gated) is sufficient.

  • Relaxation Delay (D1): Set D1 = 3.0s (standard) or 10.0s (quantitative). Tetrasubstituted carbons have very long

    
     relaxation times (up to 30s).
    
  • Scans: Minimum 1024 scans to resolve weak quaternary signals buried in baseline noise.

Protocol 2: DFT-GIAO Calculation Workflow

For verifying assignments when 2D NMR is ambiguous.

  • Conformational Search: Generate conformers using MM2/MMFF94 force fields.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level in the gas phase or with PCM solvent model.

  • NMR Calculation: Run the NMR job on the optimized geometry using the GIAO method.

  • Scaling: Apply linear scaling to the raw isotropic shielding values (

    
    ):
    
    
    
    
    (Typical values for B3LYP/6-31G(d) in CHCl3: Slope
    
    
    -1.0, Intercept
    
    
    180-190 ppm).

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision matrix for assigning tetrasubstituted benzene derivatives, prioritizing efficiency while ensuring accuracy.

AssignmentWorkflow Start Start: Tetrasubstituted Benzene Unknown Assignment Run1D Acquire 1D 13C & DEPT-135 Start->Run1D CheckAdditivity Compare with Empirical Additivity Rules Run1D->CheckAdditivity Decision1 Deviation < 2 ppm? CheckAdditivity->Decision1 Assign Assignment Confirmed Decision1->Assign Yes Complex Crowded/Steric Failure Detected Decision1->Complex No Run2D Acquire 2D NMR (HSQC + HMBC) Complex->Run2D Ambiguous Quaternary Carbons Still Ambiguous? Run2D->Ambiguous Ambiguous->Assign No (Resolved) RunDFT Run DFT-GIAO (B3LYP/6-31G*) Ambiguous->RunDFT Yes (Silent Quats) FinalCheck Correlate DFT with Experimental Peaks RunDFT->FinalCheck

Figure 1: Integrated workflow for assigning 13C NMR signals in sterically crowded aromatic systems.

Part 6: References

  • Lodewyk, M. W., et al. (2012).[1] "The prediction of 13C NMR chemical shifts: A validation of the GIAO/DFT method." Chemical Reviews. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Sarotti, A. M. (2013). "Successful combination of computationally inexpensive GIAO 13C NMR calculations and DP4 probability for the stereochemical assignment of organic molecules." Organic & Biomolecular Chemistry. [Link]

  • Reich, H. J. (2024). "WinPLT and NMR Data: Chemical Shift Scales." University of Wisconsin-Madison Chemistry. [Link]

Sources

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